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molecular formula C6H8O3S B7722833 Methyl 4-Oxotetrahydrothiophene-3-carboxylate CAS No. 22097-90-1

Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Cat. No. B7722833
M. Wt: 160.19 g/mol
InChI Key: LEAKUJFYXNILRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04847386

Procedure details

3-Oxo-4-methoxycarbonyltetrahydrothiophene (28 g) was heated under reflux for 1 hour with hydroxylamine hydrochloride (11.5 g) in methanol (80 ml). The mixture was then cooled and a first crop was filtered off and washed with dry diethyl ether to afford the title compound (18.4 g, 57.6%) m.p. 203° to 205° C. On further cooling a second crop (2.7 g, 8.5%) was obtained, m.p. 201° to 202° C. The total yield was thus 66.1%.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
57.6%

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH:6]([C:7]([O:9][CH3:10])=[O:8])[CH2:5][S:4][CH2:3]1.[ClH:11].[NH2:12]O>CO>[ClH:11].[NH2:12][C:2]1[C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][S:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
O=C1CSCC1C(=O)OC
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
a first crop was filtered off
WASH
Type
WASH
Details
washed with dry diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=CSC=C1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 57.6%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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